Selectivity Fingerprint: 1 Active Target Out of 12 qHTS Assays vs. Pan-Assay Interference Profile of Analog Series
In a comprehensive PubChem qHTS panel spanning 12 distinct targets, N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide (CHEMBL1566494) exhibited a single 'Active' classification—against Bacillus subtilis Sfp phosphopantetheinyl transferase at a potency of 50.1 µM—with all remaining 11 assays returning 'Inconclusive' or 'Inactive' calls [1]. By contrast, generic N-substituted phenylacetamides without the dual 4-acetyl/4-methoxy motif have been documented as promiscuous penicillin G acylase substrates with broad enzymatic turnover (k_cat up to 43 s⁻¹ for the 4-bromo analog), indicating a fundamentally different target engagement profile [2]. The narrow selectivity of the target compound makes it more suitable for probe development where off-target minimization is required, whereas the broader enzymatic reactivity of simpler analogs suits biocatalysis applications.
| Evidence Dimension | Target selectivity breadth (number of active targets / total assays screened) |
|---|---|
| Target Compound Data | 1 active target (Sfp PPTase, 50.1 µM) out of 12 assays; 11 targets inactive or inconclusive |
| Comparator Or Baseline | N-(4-bromophenyl)-2-phenylacetamide: broad penicillin G acylase substrate (k_cat = 43.07 s⁻¹); N-(4-acetylphenyl)-2-phenylacetamide: penicillinase inhibitor activity |
| Quantified Difference | Target compound: 8.3% hit rate (1/12). Comparator class: documented enzymatic promiscuity across multiple acylase/esterase targets. |
| Conditions | Target compound: PubChem qHTS panel (CHEMBL1201862), 12 confirmatory assays including Tau, ALDH1A1, Sfp PPTase, Menin-MLL, BAZ2B, ELG1, Rango-Importin, HP1-beta, luciferase, HIV-1 Vpr, PTHR, APE1. Comparator: BRENDA enzyme database, penicillin G acylase from Alcaligenes faecalis, pH 7.0, 25°C. |
Why This Matters
A single-target-active screening compound (8.3% hit rate) provides a cleaner starting point for hit-to-lead optimization than a promiscuous enzyme substrate, reducing the risk of polypharmacology-driven false positives.
- [1] ChEMBL API. Activity data for CHEMBL1566494: total 12 activities retrieved from PubChem qHTS confirmatory assays (document CHEMBL1201862). EMBL-EBI. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL1566494 (accessed 2026). View Source
- [2] BRENDA Enzyme Database. Penicillin G acylase (3.5.1.11) from Alcaligenes faecalis: turnover numbers for N-(4-acetylphenyl)-2-phenylacetamide (35.94 s⁻¹) and N-(4-bromophenyl)-2-phenylacetamide (43.07 s⁻¹) at pH 7.0, 25°C. Enzyme Information System. https://enzyme-information.de (accessed 2026). View Source
